2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide
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Overview
Description
The compound , 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide, is a derivative of thiazolidinone, a class of compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazolidinone derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of various thiol-containing compounds with other chemical entities. In the first paper, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their biological activities . The second paper describes the synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives using a microwave-assisted method, which suggests that similar methods could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This structure is crucial for the biological activity of these compounds. The presence of substituents, such as aryl groups, can significantly influence the properties and potential interactions of the molecule with biological targets .
Chemical Reactions Analysis
Thiazolidinone derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiazolidinone ring. The presence of electron-donating or electron-withdrawing groups can alter the reactivity pattern of these molecules. The papers provided do not detail specific reactions for the compound , but they do suggest that the synthesized compounds exhibit good antioxidant and anti-inflammatory activities, which could be a result of their ability to engage in redox reactions or to modulate inflammatory pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The specific properties of the compound are not detailed in the provided papers. However, the papers do mention the use of dimethylformamide (DMF) as a solvent for the synthesis, which implies that the compounds are likely soluble in polar aprotic solvents . The antioxidant and anti-inflammatory activities of these compounds suggest they are stable enough to exert biological effects .
Scientific Research Applications
Synthesis and Biological Activity
- Facile Synthesis and Hypoglycemic Activity : Novel 2,4-thiazolidinedione derivatives have been synthesized and shown to exhibit promising hypoglycemic activity in animal models, highlighting their potential in diabetes research (A. P. Nikalje, D. Deshp, H. Une, 2012).
- Antimicrobial and Anti-Inflammatory Agents : Research on novel benzodifuranyl derivatives derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, indicating potential applications in inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
- Antibacterial Activities : New 3-(1,3-dithiolan-2-yl)cephalosporins were synthesized and found to have good efficacy against various bacterial infections, including Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development (N. Nagano, M. Satoh, Ryuichiro Hara, 1991).
Anticancer and Photodynamic Therapy Applications
- Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were developed as potent glutaminase inhibitors, demonstrating potential for cancer treatment through modulation of glutamine metabolism (K. Shukla, D. Ferraris, A. Thomas, et al., 2012).
- Photodynamic Therapy : Novel zinc phthalocyanine derivatives were synthesized for potential use in photodynamic therapy, showcasing high singlet oxygen quantum yields important for cancer treatment applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Future Directions
properties
IUPAC Name |
2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-methoxyanilino)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-4-3-5-15(10-14)22-20(25)11-24(16-6-8-17(28-2)9-7-16)21-23-18-12-30(26,27)13-19(18)29-21/h3-10,18-19H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGENEIQKBHNWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)C3=NC4CS(=O)(=O)CC4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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